Reduced Amine Basicity Relative to N-Cyclopropylbenzylamine via Ortho-Fluorine Electron Withdrawal
The predicted pKa of Cyclopropyl-(2-fluoro-benzyl)-amine is 7.78±0.20, which is substantially lower than that of its non-fluorinated direct analog, N-cyclopropylbenzylamine (pKa 8.47±0.20) . This ~0.7 log unit decrease in basicity is attributable to the electron-withdrawing effect of the ortho-fluorine atom. At physiological pH, this translates to a significantly lower fraction of protonated, charged amine, which can enhance passive membrane permeability and reduce off-target binding to hERG or aminergic receptors compared to the more basic des-fluoro scaffold.
| Evidence Dimension | Predicted amine basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 7.78±0.20 |
| Comparator Or Baseline | N-Cyclopropylbenzylamine (CAS 13324-66-8) |
| Quantified Difference | ΔpKa = -0.69 (lower basicity for target compound) |
| Conditions | Predicted by ACD/Labs or similar software as reported on ChemicalBook and ChemBK |
Why This Matters
A lower pKa reduces the proportion of positively charged species at neutral pH, which is a critical factor for penetrating the blood-brain barrier and avoiding phospholipidosis, making the compound a more CNS-suitable scaffold.
